1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-12-13-18-20(14-16)25-15-19-23(17-8-4-3-5-9-17)26-27(24(18)19)21-10-6-7-11-22(21)28-2/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUYOHZVRBQYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline. This reaction is carried out under tetrahydrofuran solvent medium, yielding the final compound with good efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields. Additionally, solvent-free conditions and the use of recyclable catalysts can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- 2-methyl-3-acetylquinoline
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications .
Biological Activity
1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 369.43 g/mol. Its structure features a pyrazoloquinoline framework, which is essential for its biological activity.
Synthesis Methods
The synthesis typically involves the condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline. This reaction can be carried out under various conditions, including:
- Solvent : Tetrahydrofuran (THF)
- Yield : Good efficiency reported
- Alternative Methods : Microwave-assisted synthesis for improved yields and reduced reaction times.
Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound demonstrated potent inhibition of NO production, which is critical in inflammatory responses.
Key Findings:
- Inhibition Mechanism : Involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- IC50 Values : The compound's IC50 value for NO inhibition was comparable to established positive controls.
Anticancer Activity
The compound also shows promise as an anticancer agent. Studies have indicated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including MCF7 and HCT116.
- Cell Cycle Arrest : The compound disrupts the normal cell cycle progression.
- Apoptosis Induction : Triggers programmed cell death pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Substituents : The presence of electron-donating or withdrawing groups on the phenyl ring significantly affects potency.
- Positioning : Ortho-substitution tends to decrease activity compared to para-substitution.
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled study, various pyrazolo[4,3-c]quinoline derivatives were tested for their ability to inhibit LPS-induced NO production. Among these, compounds with specific substituents exhibited varying degrees of potency, highlighting the importance of structural optimization for enhanced efficacy.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound against colorectal cancer models. The results demonstrated significant growth inhibition in tumor cells treated with the pyrazoloquinoline derivative, suggesting potential therapeutic applications in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
